2,3,3',4,5-Pentabromodiphenyl ether
Overview
Description
2,3,3’,4,5-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their effectiveness in reducing the flammability of materials, making them valuable in various industrial applications. due to their persistence and potential toxicity, their use has raised environmental and health concerns .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,5-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule .
Industrial Production Methods
Industrial production of 2,3,3’,4,5-Pentabromodiphenyl ether involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, solvent, and bromine concentration, are carefully optimized to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3,3’,4,5-Pentabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated diphenyl ethers.
Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or zinc in acetic acid.
Substitution reagents: Such as halogenating agents or nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated PBDEs, while reduction can yield less brominated diphenyl ethers .
Scientific Research Applications
2,3,3’,4,5-Pentabromodiphenyl ether has been extensively studied for its applications in various fields:
Chemistry: Used as a flame retardant in polymers and textiles.
Biology: Studied for its effects on endocrine systems and potential as a bioaccumulative toxin.
Medicine: Investigated for its potential health impacts, including developmental and reproductive toxicity.
Industry: Widely used in the production of flame-retardant materials, including electronics and furniture
Mechanism of Action
The mechanism by which 2,3,3’,4,5-Pentabromodiphenyl ether exerts its effects involves its interaction with biological systems. It can disrupt endocrine function by mimicking or interfering with hormone activity. The compound can also induce oxidative stress and affect cellular signaling pathways, leading to various toxicological outcomes .
Comparison with Similar Compounds
2,3,3’,4,5-Pentabromodiphenyl ether is compared with other PBDEs, such as:
Tetrabromodiphenyl ether: Less brominated and generally less persistent.
Hexabromodiphenyl ether: More brominated and more persistent.
Octabromodiphenyl ether: Highly brominated and highly persistent
Uniqueness
2,3,3’,4,5-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its physical and chemical properties, as well as its environmental and health impacts .
Properties
IUPAC Name |
1,2,3,4-tetrabromo-5-(3-bromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-2-1-3-7(4-6)18-9-5-8(14)10(15)12(17)11(9)16/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQKWMYXEWUAFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879918 | |
Record name | BDE-106 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-69-9 | |
Record name | 2,3,3',4,5-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-106 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,5-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86V0CL7L20 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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